molecular formula C16H19N5S B12939545 6-(benzylthio)-9-butyl-9H-purin-2-amine CAS No. 93017-04-0

6-(benzylthio)-9-butyl-9H-purin-2-amine

Cat. No.: B12939545
CAS No.: 93017-04-0
M. Wt: 313.4 g/mol
InChI Key: UQWUVNYHYZKQDJ-UHFFFAOYSA-N
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Description

6-(Benzylthio)-9-butyl-9H-purin-2-amine is a synthetic purine derivative of significant interest in medicinal chemistry and biochemical research. This compound features a benzylthio ether at the 6-position and a butyl chain at the 9-position of the purine scaffold, modifications known to influence its physicochemical properties and biological interactions . The purine core structure is nearly planar, and in related compounds, the phenyl rings are typically oriented at dihedral angles between 71° and 77° relative to the purine mean plane, which can affect crystal packing and solubility . The crystal structures of analogous molecules reveal that the molecular arrangement is stabilized by intermolecular hydrogen bonding, such as N-H···N interactions, which form inversion dimers and extended sheet architectures in the solid state .Thiopurine analogues, including 6-benzylsulfanyl purines, are investigated for their broad pharmacological activities. Research indicates this class of compounds possesses a range of biological activities, serving as cytotoxic agents and being explored for the treatment of conditions such as lupus nephritis . The structural motif of a 6-aminopurine is also found in compounds that act as inhibitors of specific biological targets, such as Heat Shock Protein 90 (HSP90), a protein involved in cell cycle control and signal transduction . Researchers utilize this compound and its analogs as key intermediates in synthetic pathways to develop novel molecules for structure-activity relationship (SAR) studies and drug discovery programs . The synthetic procedure for related 6-(benzylthio)purines involves the reaction of the purine-6-thiol precursor with an alkylating agent in the presence of a base like cesium carbonate . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93017-04-0

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

6-benzylsulfanyl-9-butylpurin-2-amine

InChI

InChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20)

InChI Key

UQWUVNYHYZKQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Benzylthio 9 Butyl 9h Purin 2 Amine

General Synthetic Approaches to Purine (B94841) Thioether Derivatives

The synthesis of purine thioether derivatives is a cornerstone of medicinal chemistry, owing to the diverse biological activities exhibited by this class of compounds. The key transformations involve the introduction of a thioether group at the C6 position and alkylation of the purine ring, most commonly at the N9 position.

Nucleophilic Substitution Strategies for C6-Thioether Formation

The formation of a C6-thioether bond on the purine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach generally involves the displacement of a suitable leaving group at the C6 position by a thiol nucleophile.

A common and effective precursor for this transformation is a 6-chloropurine (B14466) derivative. nih.gov The chlorine atom at the C6 position is sufficiently electrophilic to react with a thiol, such as benzyl (B1604629) mercaptan (phenylmethanethiol), in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then attacks the C6 carbon, leading to the displacement of the chloride ion and the formation of the desired thioether.

Alternatively, 2-amino-6-mercaptopurine can serve as the starting material. ub.edu In this case, the thiol group is already present on the purine ring. The formation of the thioether is then achieved by an S-alkylation reaction with an appropriate alkyl halide, such as benzyl bromide. A base is typically employed to deprotonate the thiol, generating a thiolate anion that readily reacts with the alkyl halide.

Alkylation Reactions at the Purine N9 Position

Alkylation of the purine ring is a critical step in the synthesis of many biologically active derivatives. However, the presence of multiple nitrogen atoms in the purine core (N1, N3, N7, and N9) can lead to a mixture of regioisomers upon alkylation. nih.gov For many applications, the N9-alkylated product is the desired isomer.

Several strategies have been developed to achieve regioselective N9-alkylation. One common approach involves the use of a base to deprotonate the purine ring, followed by the addition of an alkylating agent, such as an alkyl halide (e.g., butyl bromide). The choice of base and solvent can significantly influence the N9/N7 selectivity. nih.gov Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. scbt.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for achieving regioselective N9-alkylation of purines, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Specific Synthetic Pathways for 6-(benzylthio)-9-butyl-9H-purin-2-amine

A plausible and efficient synthesis of this compound can be designed by combining the aforementioned general strategies. A likely pathway involves a one-pot reaction starting from 2-amino-6-mercaptopurine.

Selection and Preparation of Key Purine Precursors

The primary precursor for the synthesis of this compound is 2-amino-6-mercaptopurine . This compound is commercially available and serves as an ideal starting material as it possesses the required 2-amino group and a thiol group at the C6 position, ready for S-alkylation. ub.edunih.gov

Another viable precursor is 2-amino-6-chloropurine . This compound can be synthesized by chlorination of guanine. teledynelabs.com In this synthetic route, the first step would be the nucleophilic substitution of the chloro group with benzyl mercaptan, followed by N9-butylation.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a careful selection of solvents, catalysts, and temperature control.

A one-pot synthesis starting from 2-amino-6-mercaptopurine would involve the simultaneous S-benzylation and N9-butylation. A suitable solvent for this reaction is dimethylformamide (DMF), which can solubilize the purine precursor and the reagents. ub.edu The choice of base is critical for achieving the desired reactivity and regioselectivity. A base such as cesium carbonate can be effective in promoting both S- and N-alkylation. ub.edu The reaction is typically carried out at room temperature for several hours. ub.edu

The table below summarizes potential reaction conditions for the synthesis of this compound based on analogous reactions.

ParameterConditionRationale
Starting Material 2-amino-6-mercaptopurineContains the necessary functional groups for direct derivatization.
Reagents Butyl bromide, Benzyl bromideAlkylating agents for N9 and S6 positions, respectively.
Base Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)Promotes the deprotonation of the thiol and the purine nitrogen.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates SN2 and SNAr reactions.
Catalyst Tetrabutylammonium iodide (TBAI)Can act as a phase-transfer catalyst to enhance the reaction rate. ub.edu
Temperature Room temperature to 50 °CMild conditions to minimize side reactions and decomposition. nih.gov
Reaction Time 6-24 hoursMonitored by Thin Layer Chromatography (TLC) for completion. ub.edu

Isolation and Purification Techniques

Following the completion of the reaction, the crude product needs to be isolated and purified to obtain this compound in high purity. A typical workup procedure involves diluting the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate (B1210297). ub.edu The organic layer is then washed with water and brine to remove any remaining DMF and inorganic salts.

The final purification is often achieved using column chromatography. For non-polar to moderately polar purine derivatives, silica (B1680970) gel chromatography with a gradient of ethyl acetate in hexane (B92381) is a common and effective method. ub.edu The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Modifications and Analogue Synthesis of this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic development of derivative libraries for structure-activity relationship (SAR) studies. Key positions for derivatization include the N9-butyl group, the 6-benzylthio side chain, and other positions on the purine core, such as the C2 and C8 atoms. These modifications are crucial for exploring the chemical space around the parent compound and optimizing its biological or chemical properties.

Systematic Variations at the N9-Butyl Moiety (e.g., C9 alkyl substitution)

The N9 position of the purine ring is a common target for modification to investigate the impact of steric bulk, lipophilicity, and chain length on a compound's activity. microbenotes.com The synthesis of 9-alkyl-6-substituted-purines is a well-established method for creating analogues. nih.gov This typically involves the alkylation of a suitable purine precursor, such as 6-chloropurine or 2-amino-6-mercaptopurine, with various alkyl halides. nih.gov

Research into related purine derivatives has shown that variations in the N9-alkyl substituent can significantly influence biological activity. For instance, in a series of 6-(alkylamino)-9-benzyl-9H-purines, the nature of the N9 substituent was a key determinant of anticonvulsant activity. nih.gov While the butyl group in the title compound provides a certain level of lipophilicity, exploring a range of other alkyl groups—from smaller (methyl, ethyl) to larger or branched chains (isobutyl, hexyl, cyclohexyl)—allows for the fine-tuning of the molecule's physicochemical properties. The synthesis of such derivatives is often achieved by reacting the purine scaffold with different acid chlorides or alkyl bromides. researchgate.net

Table 1: Examples of N9-Alkyl Moiety Variations on the Purine Scaffold This table is illustrative and shows examples of different alkyl groups that can be substituted at the N9 position based on synthetic strategies for related purine derivatives.

N9-SubstituentStarting Material ExampleReagent Example
Benzyl2-amino-9H-purine-6-thiolBenzyl bromide nih.govresearchgate.net
Isobutyl2-amino-6-chloropurineIsobutylamine
Hexyl (via carbamate)6-Mercaptopurine (B1684380)tert-Butyl (6-bromohexyl)carbamate
Various Alkyls6-ChloropurineVarious alkylamines nih.gov

Systematic variation of the N9-alkyl chain allows for a detailed exploration of the binding pocket of a potential biological target, where steric and hydrophobic interactions can be optimized.

Modifications of the 6-Benzylthio Side Chain (e.g., para-substituted benzylthio groups)

The 6-benzylthio group is another prime location for synthetic modification. Altering the electronic and steric properties of the benzyl ring can have a profound effect on the compound's characteristics. This is typically accomplished by introducing various substituents (e.g., nitro, fluoro, methoxy) at the ortho, meta, or para positions of the phenyl ring.

Table 2: Examples of Substituted 6-Benzylthio Side Chains This table provides examples of derivatives with modifications on the benzyl group.

Compound NameCAS NumberModification
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine94093-92-2Para-nitro substitution bldpharm.com
6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine1763-44-6Ortho-fluoro substitution bldpharm.com

Such derivatization is essential for probing interactions within a target binding site, where hydrogen bonding, halogen bonding, or pi-stacking interactions involving the substituted ring may play a crucial role.

Derivatization at Other Purine Ring Positions (e.g., C2, C8)

Beyond the N9 and C6 positions, the purine ring itself offers other sites for derivatization, notably the C2 and C8 positions. microbenotes.com The reactivity of the purine ring allows for electrophilic attack at the N3 and N7 positions and nucleophilic attack at the C2, C6, and C8 positions. microbenotes.com

Modification at the C2 position can be achieved through various synthetic routes. For instance, strategies involving the substitution of a C2-fluoro group with primary or secondary amines have been used in the generation of purine libraries. nih.govacs.org The existing amino group at the C2 position of the title compound can also be a handle for further derivatization, although its presence can sometimes inhibit the efficiency of other coupling reactions on the purine ring. nih.gov

The C8 position is another site amenable to functionalization, often through direct C-H bond activation methods. nih.gov Palladium/copper-mediated C8 alkenylation has been successfully applied to 6-(benzylthio)-9-N-benzylpurines, demonstrating that this position is accessible for creating 6,8,9-trisubstituted purines. nih.gov These advanced synthetic methods enable the introduction of a wide array of functional groups, further expanding the structural diversity of the compound family.

Solid-Phase Synthesis Approaches for Library Generation

To efficiently explore the vast chemical space made possible by these modifications, combinatorial chemistry and solid-phase synthesis are invaluable tools. nih.gov These high-throughput methods allow for the rapid and systematic creation of large libraries of related compounds. imperial.ac.uk

A common strategy involves attaching a purine scaffold to a solid support (resin) and then performing a series of reactions to introduce diversity at the various modification sites. nih.govacs.org For example, a "resin-capture and release" strategy has been demonstrated for making 2,6,9-trisubstituted purine libraries. nih.govacs.org In one approach, an N9-derivatized purine is captured on a thio-modified polymer at the C6 position. Subsequent reactions can be performed at the C2 position, followed by oxidation of the thioether and release from the resin by nucleophilic substitution at C6, yielding a diverse library of compounds. nih.govacs.org

Parallel synthesis is another powerful technique where compounds are synthesized in spatially separated arrays, allowing for the simultaneous creation of many distinct analogues. imperial.ac.ukacs.org These methods are highly adaptable for generating libraries of purine derivatives for screening and SAR studies. acs.org The use of solid-phase synthesis not only accelerates the drug discovery process but also simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. mdpi.com

Structural Analysis for Elucidating Structure Activity Relationships of 6 Benzylthio 9 Butyl 9h Purin 2 Amine

Crystallographic Studies of 6-(benzylthio)-9-butyl-9H-purin-2-amine and Cognate Analogues

Analysis of Purine (B94841) Ring System Planarity and Conformational Flexibility

Crystallographic studies of 9-benzyl-6-(benzylthio)-9H-purin-2-amine reveal that the purine ring system is nearly planar. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation from the best plane of the purine ring is a mere 0.009 Å, indicating a high degree of planarity. nih.govresearchgate.net This planarity is a characteristic feature of the purine core and is crucial for its ability to participate in various non-covalent interactions, such as π-π stacking, which are often vital for binding to biological targets. mdpi.com The butyl group at the N9 position in this compound, being a flexible alkyl chain, is not expected to significantly distort the inherent planarity of the purine ring itself.

Assessment of Dihedral Angles and Orientations of Substituent Groups

Table 1: Selected Dihedral Angles in 9-Benzyl-6-(benzylthio)-9H-purin-2-amine

Interacting Planes Dihedral Angle (°) Reference
Purine Ring and S-Bound Phenyl Ring 74.67 (8) nih.govresearchgate.net
Purine Ring and N9-Bound Phenyl Ring 71.28 (7) nih.govresearchgate.net
S-Bound Phenyl Ring and N9-Bound Phenyl Ring 76.04 (10) researchgate.net

Characterization of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking) relevant to ligand-target binding

The crystal packing of 9-benzyl-6-(benzylthio)-9H-purin-2-amine is stabilized by a network of intermolecular interactions, which are paramount for understanding how this class of compounds might interact with biological macromolecules. nih.govresearchgate.net

The primary hydrogen bonding motif involves the formation of inversion dimers. nih.govresearchgate.net These dimers are linked by pairs of N—H⋯N hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.govresearchgate.net Specifically, the exocyclic amine group acts as a hydrogen bond donor to the N3 atom of a neighboring purine ring. nih.gov

In addition to these strong hydrogen bonds, weaker C—H⋯N interactions are also observed, which link the dimers into sheets. nih.govresearchgate.net While π-π stacking interactions between the purine rings are not the dominant packing force in this particular crystal structure, likely due to the twisted orientations of the benzyl (B1604629) substituents, such interactions are known to be significant in other purine derivatives. mdpi.comnih.govresearchgate.net For instance, in N-benzyl-9-isopropyl-9H-purin-6-amine, π-π stacking interactions are observed with a centroid-centroid distance of 3.3071 (1) Å. nih.govresearchgate.net The potential for this compound to engage in these interactions would depend on the specific conformational constraints imposed by the butyl group and the crystalline or biological environment.

Table 2: Hydrogen Bond Geometry in the Crystal Structure of 9-Benzyl-6-(benzylthio)-9H-purin-2-amine

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Reference
N5—H1N5···N3 0.91 (3) 2.14 (3) 3.040 (3) 173 (2) nih.gov
C7—H7B···N3 0.99 2.57 3.548 (2) 172 nih.gov
C8—H8A···N2 0.95 2.39 3.274 (2) 155 nih.gov

Computational Chemistry and Molecular Modeling of this compound

In the absence of direct experimental data for the title compound, computational methods serve as powerful tools to predict its structural and interactive properties.

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. For this compound, these calculations would explore the rotational freedom around the single bonds, particularly within the butyl chain and the benzylthio group.

The process would typically involve:

Generation of initial conformers: A systematic or random search of the conformational space to generate a diverse set of starting structures.

Energy minimization: Each conformer is then subjected to energy minimization using force fields (e.g., MMFF94, AMBER) or quantum mechanical methods (e.g., Density Functional Theory) to find its nearest local energy minimum.

Identification of low-energy conformers: The resulting minimized structures are ranked by their potential energy to identify the most stable, or low-energy, conformations that the molecule is likely to adopt.

These studies would provide valuable information on the preferred spatial orientation of the butyl and benzylthio substituents, which is essential for understanding its interaction with a potential binding site.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be employed to investigate its binding affinity and mode of interaction with various potential biological targets, such as protein kinases or other enzymes for which purine derivatives are known inhibitors.

A typical molecular docking workflow would involve:

Preparation of the ligand: The 3D structure of this compound, likely one of its low-energy conformations identified through conformational analysis, would be prepared.

Preparation of the receptor: A high-resolution 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking calculations: A docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

Analysis of results: The top-ranked docking poses would be analyzed to identify the most likely binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein.

These simulations could generate testable hypotheses about the mechanism of action of this compound and guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in the field of medicinal chemistry. It aims to establish a mathematical correlation between the chemical structures of a series of compounds and their corresponding biological activities. In the context of this compound and its derivatives, QSAR studies are indispensable for the rational design of novel analogues that may exhibit enhanced potency and selectivity.

Extensive research into 2,6,9-trisubstituted purine derivatives has underscored the effectiveness of three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), in deciphering their intricate structure-activity relationships. nih.govnih.govsemanticscholar.orgmdpi.commdpi.comnih.gov These computational models furnish a quantitative foundation for forecasting the biological activity of yet-to-be-synthesized analogues, thereby guiding their targeted development.

In a characteristic QSAR investigation involving analogues of this compound, the molecular descriptors serve as the independent variables, while the measured biological activity, often expressed as the half-maximal inhibitory concentration (IC50), constitutes the dependent variable. The primary objective is to construct a robust mathematical model capable of accurately predicting the biological activity of novel compounds prior to their chemical synthesis.

Key Insights from QSAR Studies on Structurally Related Purine Analogues:

Critical Influence of Substituents at C2, C6, and N9: A consistent finding across numerous studies on 2,6,9-trisubstituted purines is the paramount importance of the chemical nature of the substituents at these three key positions in dictating their biological effects. nih.govmdpi.commdpi.comnih.gov

Impact of Steric and Electronic Properties: 3D-QSAR models have consistently demonstrated that both the steric bulk and the electronic characteristics of the substituents are significant determinants of activity. For instance, in certain series of purine derivatives, steric factors were found to exert a more pronounced influence on cytotoxicity compared to electronic factors. nih.govsemanticscholar.org

A Blueprint for Analogue Design: The contour maps generated through CoMFA and CoMSIA analyses provide a visual roadmap for medicinal chemists. These maps delineate specific regions around the molecular scaffold where the introduction of bulky, electron-donating, or electron-withdrawing groups is likely to either augment or diminish biological activity. mdpi.com To illustrate, one study concluded that incorporating an arylpiperazinyl moiety at the C6 position enhances cytotoxic activity, whereas the presence of large, bulky substituents at the C2 position is unfavorable. nih.govsemanticscholar.org Another investigation highlighted the critical role of the size and volume of the alkyl group at the N9 position in modulating kinase inhibitory activity. nih.gov

Illustrative Data for a Hypothetical QSAR Study:

To conduct a QSAR analysis on analogues of this compound, a diverse library of compounds with systematic variations at the C6 and N9 positions would be synthesized, and their biological activities would be experimentally determined. The table below presents a hypothetical dataset that could be used for such a study.

Compound IDR1 (at C6)R2 (at N9)Biological Activity (IC50, µM)
1-S-benzyl-butyl1.5
2-S-phenyl-butyl2.8
3-S-benzyl-propyl2.1
4-S-benzyl-pentyl1.2
5-Cl-butyl5.4
6-O-benzyl-butyl3.9

Development of a QSAR Model:

Based on a dataset similar to the one exemplified above, a range of physicochemical descriptors, such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and various electronic parameters, would be calculated for each analogue. Subsequently, statistical techniques like multiple linear regression or partial least squares analysis would be employed to derive a QSAR equation. A hypothetical QSAR equation might take the following form:

pIC50 = 0.5 * logP - 0.2 * (Molar Refractivity) + 1.2 * (Electronic Parameter) + 2.5

This derived equation would then undergo rigorous internal and external validation procedures to ascertain its predictive capability. researchgate.net A statistically sound and validated QSAR model can then be effectively utilized to predict the biological activities of newly conceived analogues, thereby prioritizing the synthesis of those compounds with the most promising predicted potency.

Biological Activity and Pharmacological Characterization of 6 Benzylthio 9 Butyl 9h Purin 2 Amine

In Vitro Biological Screening Methodologies

The in vitro evaluation of novel chemical entities is a critical step in drug discovery, providing initial insights into their biological effects. For a compound like 6-(benzylthio)-9-butyl-9H-purin-2-amine, a battery of assays would typically be employed to characterize its activity profile.

Enzyme Inhibition Assays (e.g., AGT, NAE, PTR1)

Enzyme inhibition is a common mechanism of action for purine (B94841) analogs. Key enzymes that could be targeted by this compound and its derivatives include those involved in purine metabolism and pathways essential for pathogen survival.

While no specific inhibition data for adenine (B156593) deaminase (AGT), NAD-dependent deacetylase (NAE), or pteridine (B1203161) reductase 1 (PTR1) by this compound is currently available, research on related compounds provides a basis for potential activity. For instance, a structurally similar compound, 9-benzyl-6-(benzylthio)-9H-purin-2-amine , has been evaluated for its enzyme inhibitory potential. Although not against AGT, NAE, or PTR1, its investigation against other enzymes suggests that this class of molecules is of interest to researchers for its enzyme-modulating capabilities.

Parasites like Trypanosoma brucei are known to be deficient in de novo purine synthesis and rely on purine salvage pathways, making enzymes in this pathway attractive drug targets. nih.gov The 6-oxopurine phosphoribosyltransferases (PRTases) in T. brucei are crucial for parasite viability, and their inhibition is a valid therapeutic strategy. nih.gov Acyclic nucleoside phosphonates have demonstrated potent inhibition of these enzymes, with K_i values in the nanomolar range and cellular IC_50 values in the low micromolar range against T. brucei. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against such parasitic enzymes.

Receptor Binding and Functional Assays (e.g., purine receptors like A3 adenosine (B11128) receptor, P2X/P2Y receptors)

Purine and pyrimidine (B1678525) nucleotides are key signaling molecules that activate P2X and P2Y receptors, while adenosine activates P1 (adenosine) receptors. nih.govnih.gov These receptors are involved in a multitude of physiological and pathophysiological processes, making them important targets for therapeutic intervention.

Currently, there is no specific data on the binding affinity or functional activity of this compound at A3 adenosine receptors or P2X/P2Y receptors. However, the broader class of purine derivatives has been extensively studied for its interaction with these receptors. For example, substitutions at the 9-position of 2-amino-6-(2-furanyl) purine have led to the identification of potent and selective A2A adenosine receptor antagonists. nih.gov Furthermore, N6-substituted-2-substituted adenosine derivatives have been synthesized and shown to possess high affinity for the A3 adenosine receptor, with some acting as antagonists with anticancer activity. nih.gov

The P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors, both activated by extracellular nucleotides like ATP. nih.govnih.gov The pharmacological modulation of these receptors by novel compounds is an active area of research. While direct evidence is lacking for this compound, its purine core suggests a potential for interaction with these receptor families.

Cell-Based Assays for Specific Biological Processes (e.g., cell proliferation, signaling pathway modulation)

Cell-based assays are fundamental for understanding the functional consequences of a compound's interaction with its molecular target. These assays can reveal effects on cell viability, proliferation, and specific signaling pathways. Thiopurine derivatives are well-known for their cytotoxic and antiproliferative effects. nih.gov

No specific data on the effect of this compound on cell proliferation or signaling pathways has been reported. However, the general class of 2,6,9-trisubstituted purines has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Spectrum of Investigated Biological Activities (based on broader purine/thiopurine derivatives)

The biological activities of purine and thiopurine derivatives are diverse, with significant research focused on their potential as antiparasitic and anticancer agents.

Antiparasitic Activity (e.g., against Trypanosoma brucei)

The causative agent of African trypanosomiasis, Trypanosoma brucei, is a parasite that relies on the salvage of purines from its host. nih.gov This dependency makes the purine salvage pathway an attractive target for the development of new antitrypanosomal drugs. nih.gov

While there is no specific data on the activity of this compound against T. brucei, related 6-oxopurine derivatives have shown promise. RNAi silencing of 6-oxopurine phosphoribosyltransferase isoforms in T. brucei has demonstrated that these enzymes are essential for the parasite's viability. nih.gov Furthermore, acyclic nucleoside phosphonates that inhibit these enzymes have shown antitrypanosomal activity in cell-based assays. nih.gov These findings suggest that compounds with a 6-thiopurine core, such as this compound, warrant investigation for their potential antiparasitic effects.

Antitumor/Cytostatic Potential in Cancer Models

Purine analogs are a well-established class of anticancer agents. Their mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis. Thiopurine derivatives, in particular, have a long history in cancer chemotherapy. nih.gov

Specific cytotoxic data for this compound against cancer cell lines is not available. However, the broader family of purine derivatives has demonstrated significant antitumor potential. For instance, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have exhibited high cytotoxic activity against several human tumor cell lines, including mammary, colorectal, and gastric carcinoma cells. semanticscholar.org The cytotoxic effects of these compounds are often linked to the inhibition of DNA biosynthesis. semanticscholar.org

The table below summarizes the reported cytotoxic activities of some purine derivatives, highlighting the potential for this class of compounds in cancer therapy.

Compound ClassCancer Cell Line(s)Observed Effect
N-[omega-(purin-6-yl)aminoalkanoyl] derivatives4T1 (murine mammary carcinoma), COLO201 (human colorectal adenocarcinoma), SNU-1 (human gastric carcinoma), HepG2 (human hepatocellular carcinoma)High cytotoxic activity semanticscholar.org
bis(2-aminoethyl)amine derivativesHTB-140 (melanoma), A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma)Moderate cytotoxic potency mdpi.com

Given the established anticancer properties of the purine scaffold, it is reasonable to hypothesize that this compound may also possess cytostatic or cytotoxic activity against various cancer cell lines. Further experimental validation is required to confirm this potential.

Antiviral Activity (e.g., against herpesviruses, HCMV)

Purine analogues represent a significant class of compounds investigated for antiviral properties, particularly against herpesviruses such as human cytomegalovirus (HCMV). The general mechanism for many antiviral nucleoside analogues involves intracellular phosphorylation by viral and/or cellular kinases to form the active triphosphate metabolite, which can then inhibit viral DNA polymerase.

While specific antiviral data for this compound against herpesviruses and HCMV are not extensively detailed in publicly available literature, the broader class of 6-substituted purine derivatives has shown promise. Studies on methylenecyclopropane (B1220202) nucleoside analogues with 6-alkoxy and 6-alkylthio substitutions have demonstrated a wide spectrum of activity against human herpesviruses. For some of these related compounds, the antiviral mechanism appears to be dependent on the activity of the HCMV UL97 kinase, an enzyme crucial for the initial phosphorylation of established antiviral drugs like ganciclovir. This suggests that purine derivatives featuring a C6-thioether linkage could potentially engage with similar viral targets.

Furthermore, research into other 6-substituted purine analogues has confirmed their potential in antiviral drug discovery, with many derivatives synthesized and evaluated for activity against a range of viruses. elsevierpure.com These studies underscore the importance of the purine scaffold as a foundational structure for the development of new antiviral agents.

Modulation of Immune-Mediated Inflammatory Responses (e.g., in lupus nephritis models)

Thiopurine analogues have been recognized for their pharmacological activity in immunomodulation, including their application in the treatment of conditions like lupus nephritis. nih.gov Lupus nephritis (LN) is a severe complication of systemic lupus erythematosus (SLE), characterized by immune complex deposition and subsequent inflammation in the kidneys. nih.gov The pathogenesis involves multiple immune cells and inflammatory mediators, including pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov

The therapeutic potential of this compound in this context is inferred from the known activities of related thiopurines. These compounds can modulate immune responses, which is a key strategy in managing autoimmune diseases. The mechanism often involves the interruption of purine metabolism, which is essential for the proliferation of lymphocytes, the immune cells that drive the autoimmune response. By acting as purine antagonists, these compounds can suppress the expansion of these cells, thereby reducing the production of autoantibodies and inflammatory cytokines that cause tissue damage in lupus nephritis.

Animal models are critical for dissecting the mechanisms of LN and for screening novel therapeutic compounds. nih.gov Research in lupus-prone mouse models has shown that targeting specific immune pathways can ameliorate disease. For example, the absence of the negative checkpoint regulator VISTA was found to accelerate the development of fatal lupus nephritis in mice, associated with enhanced T cell activation and increased production of pro-inflammatory cytokines. nih.gov This highlights the potential for compounds that can suppress such activated immune pathways. The modulation of cytokine production, particularly IL-6, is another key therapeutic target in LN. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The biological activity of purine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies help to elucidate the chemical features necessary for potency and selectivity.

Influence of N9-Alkyl Chain Length and Branching on Activity

The substituent at the N9 position of the purine ring is a critical determinant of biological activity. For many purine-based compounds, this position interacts with the ribose-binding pocket of target enzymes. The length, branching, and cyclic nature of the N9-alkyl group can significantly influence binding affinity and, consequently, the compound's efficacy.

While direct SAR studies systematically varying the N9-alkyl chain for the 6-(benzylthio) series are not widely published, research on other classes of 6,9-disubstituted purines provides valuable insights. For instance, studies on 6-benzylaminopurine (B1666704) derivatives revealed that different substituents on the N9-benzyl group affected their activity as cyclin-dependent kinase (CDK) inhibitors. nih.gov Similarly, investigations into other purine series have shown that modifying the N9 substituent can dramatically alter the pharmacological profile, switching the activity between different cellular targets. The introduction of bulky or conformationally restricted groups at N9, such as a tert-butyl group, has also been explored, with the regioselectivity of substitution (N7 vs. N9) being a key chemical challenge and a determinant of the final biological properties. nih.gov

Table 1: Influence of N9-Substituent on Purine Derivative Activity (General Observations)

N9-Substituent Type General Effect on Activity Rationale
Short Alkyl Chains (e.g., methyl, ethyl) Variable Can provide a baseline level of activity.
Longer Alkyl Chains (e.g., butyl) Potentially Increased Potency/Lipophilicity May improve membrane permeability and interaction with hydrophobic pockets of target enzymes.
Branched Alkyl Chains (e.g., isopropyl, tert-butyl) Can enhance selectivity Steric bulk may favor binding to specific enzyme isoforms over others. nih.gov

Contribution of the 6-Benzylthio Group to Potency and Selectivity

The substituent at the C6 position of the purine ring is pivotal for the molecule's interaction with a wide array of biological targets. Purine bases modified at this position are known to possess a broad spectrum of biological activities. scielo.org.mx The 6-benzylthio moiety in the title compound is composed of a sulfur atom (thioether linkage) and a benzyl (B1604629) group.

The nature of the atom linking the substituent to the C6 position (e.g., sulfur vs. oxygen or nitrogen) is crucial. For example, comparisons between 6-alkoxy (oxygen-linked) and 6-alkylthio (sulfur-linked) purines can reveal differences in activity, which may be attributed to the different geometric and electronic properties of sulfur versus oxygen. nih.gov The thioether linkage in this compound provides a flexible and lipophilic anchor that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The benzyl group itself offers a large, hydrophobic surface that can engage in favorable interactions within a protein's binding site. Its presence is a common feature in many biologically active purine derivatives. nih.gov

Impact of Substitutions on the Benzyl Ring (e.g., nitro, chloro substitutions)

Modifying the electronic properties of the benzyl ring through the addition of substituents is a classic medicinal chemistry strategy to fine-tune activity. Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups can alter the molecule's polarity, lipophilicity, and its ability to form hydrogen bonds or other interactions.

Studies on related 6-benzylaminopurine derivatives have confirmed that position-specific steric and hydrophobic effects of phenyl ring substituents have a direct impact on biological activity. nih.gov

Nitro (NO₂) Substitution: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the benzyl ring. mdpi.com This can impact how the ring interacts with amino acid residues in a target protein. In some contexts, a nitro substitution can enhance activity, while in others it may reduce or abolish it. For instance, the presence of nitro groups on other heterocyclic scaffolds has been shown to enhance antibacterial activity. mdpi.com

Chloro (Cl) Substitution: A chloro substituent is also electron-withdrawing and increases the lipophilicity of the benzyl ring. Its effect can be position-dependent (ortho, meta, or para). The addition of halogens like chlorine to a benzene (B151609) ring is a common strategy to improve pharmacokinetic properties and binding affinity.

Molecular Mechanisms of Action and Biological Target Identification for 6 Benzylthio 9 Butyl 9h Purin 2 Amine

Identification and Validation of Direct Molecular Targets

Enzyme-Ligand Interaction Profiling (e.g., specific enzyme inhibition kinetics)

There is no available research data on the specific enzyme-ligand interactions or inhibition kinetics for 6-(benzylthio)-9-butyl-9H-purin-2-amine.

However, studies on a structurally similar compound, 9-benzyl-6-(benzylthio)-9H-purin-2-amine , which features a benzyl (B1604629) group instead of a butyl group at the 9-position of the purine (B94841) ring, have shown inhibitory activity against a specific enzyme. Research has identified this related compound as an inhibitor of PH domain and leucine-rich repeat protein phosphatase 2 (PHLPP2). wikipedia.org PHLPP2 is a member of the PPM family of protein phosphatases and is a key regulator of the Akt signaling pathway. wikipedia.org

The inhibitory activity of 9-benzyl-6-(benzylthio)-9H-purin-2-amine against the phosphatase domain of human PHLPP2 expressed in Escherichia coli was determined through an in vitro inhibition assay. The reported half-maximal inhibitory concentration (IC₅₀) for this interaction is 40,000 nM. wikipedia.org This finding suggests that the 6-(benzylthio)-9H-purin-2-amine scaffold may have the potential to interact with protein phosphatases. Nevertheless, it is crucial to emphasize that these results are not directly applicable to this compound, as the substitution at the 9-position can significantly influence the compound's biological activity and target specificity.

Table 1: Enzyme Inhibition Data for a Structurally Related Compound

Compound Name Target Enzyme Enzyme Source Assay Type IC₅₀ (nM)
9-benzyl-6-(benzylthio)-9H-purin-2-amine PH domain and leucine-rich repeat protein phosphatase 2 (PHLPP2) Human (expressed in E. coli) Inhibition of phosphatase domain 40,000

Receptor-Ligand Binding and Functional Assays (e.g., receptor selectivity, agonist/antagonist profiles)

No published research is available that details the receptor-ligand binding properties or functional assay profiles for this compound. There is no information regarding its selectivity for any specific receptors, nor are there any data to classify it as an agonist or antagonist at any known receptor.

Table 2: Receptor-Ligand Binding and Functional Assay Data

Receptor Target Binding Affinity (e.g., Kᵢ, Kₑ) Functional Activity (e.g., EC₅₀, IC₅₀) Mode of Action (Agonist/Antagonist)
No data available No data available No data available No data available

Investigation of Downstream Cellular Pathways and Effects

Analysis of Gene Expression Changes

There are currently no studies in the public domain that have analyzed the effects of this compound on gene expression in any cell type. Consequently, information regarding which genes may be upregulated or downregulated following cellular exposure to this compound is not available.

Protein Phosphorylation and Signaling Cascade Modulation

Specific data on how this compound modulates protein phosphorylation or affects intracellular signaling cascades are not available in the current body of scientific literature.

Cellular Uptake and Metabolism (excluding dosage/administration)

There is no available information from published studies regarding the cellular uptake mechanisms or metabolic fate of this compound. Research on how this compound is transported into cells and the metabolic transformations it may undergo within the cellular environment has not been reported.

Table 3: Summary of Cellular Pathway Investigations

Area of Investigation Research Findings
Gene Expression Changes No data available
Protein Phosphorylation Modulation No data available
Signaling Cascade Effects No data available
Cellular Uptake No data available
Metabolism No data available

Comparative Analysis with Known Purine-Based Therapeutics

The compound this compound belongs to the broad class of purine analogues, which are a cornerstone of chemotherapy and immunosuppressive treatments. nih.gov A comparative analysis with established purine-based therapeutics reveals both shared mechanistic frameworks and distinctive structural features that may influence biological activity.

Many purine analogues function as antimetabolites, interfering with the synthesis of DNA and RNA, which is critical for rapidly proliferating cells such as cancer cells. nih.govwikipedia.org These drugs often mimic natural purine bases, allowing them to be recognized and processed by cellular enzymes, leading to the disruption of normal cellular processes. wikipedia.org

A prominent example of a purine-based therapeutic is Mercaptopurine (6-MP). wikipedia.org This drug is converted in the body to its active metabolite, thioinosine monophosphate (TIMP). wikipedia.org TIMP then inhibits several enzymes involved in de novo purine synthesis, a key pathway for producing the building blocks of DNA and RNA. wikipedia.orgmdpi.com By blocking this pathway, Mercaptopurine effectively halts cell division. wikipedia.org Furthermore, its metabolites can be incorporated into DNA and RNA, leading to cytotoxicity. mdpi.com

Another well-known purine analogue is Thioguanine (6-TG). nih.gov Similar to Mercaptopurine, Thioguanine is converted to its active form, 6-thioguanosine (B559654) monophosphate (6-TGMP), which can be further phosphorylated and incorporated into DNA and RNA. mdpi.comnih.gov The presence of the sulfur atom in 6-thioguanine (B1684491) alters the structure and stability of DNA, inhibiting the formation of essential structures like the G-quadruplex and ultimately triggering cell death. nih.gov

The molecular structure of this compound, featuring a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring, suggests a potential for multiple modes of action. The core purine structure is a shared feature with established drugs like Mercaptopurine and Thioguanine, indicating a likelihood of interference with nucleic acid metabolism. nih.govwikipedia.orgnih.gov

A key area of investigation for novel purine derivatives is their interaction with ectonucleotidases, such as ecto-5'-nucleotidase (CD73). nih.govresearchgate.netnih.gov CD73 is an enzyme that plays a crucial role in the tumor microenvironment by producing immunosuppressive adenosine (B11128). nih.govacs.org Inhibition of CD73 is a promising strategy in cancer immunotherapy. nih.govresearchgate.netnih.govresearchgate.net The structural modifications present in this compound could potentially confer inhibitory activity against such enzymes, a mechanism that is a key focus of current drug development efforts. acs.orgresearchgate.net

The table below provides a comparative overview of the mechanisms of action of selected purine-based therapeutics.

Compound Primary Mechanism of Action Key Biological Targets
Mercaptopurine (6-MP) Inhibition of de novo purine synthesis; Incorporation into DNA and RNA. wikipedia.orgmdpi.comPhosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase); Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.org
Thioguanine (6-TG) Incorporation into DNA and RNA, leading to structural disruption and cytotoxicity. nih.govDNA; RNA. nih.gov
This compound Hypothesized: Interference with nucleic acid synthesis; Potential inhibition of ectonucleotidases.Hypothesized: Enzymes in the purine synthesis pathway; Ecto-5'-nucleotidase (CD73).

While the precise molecular targets of this compound are yet to be fully elucidated, its structural analogy to known purine-based drugs provides a strong rationale for its potential as a cytotoxic agent. Further research is necessary to definitively identify its biological targets and delineate its specific mechanisms of action.

Pre Clinical in Vivo Studies Non Human Models of 6 Benzylthio 9 Butyl 9h Purin 2 Amine

Efficacy Evaluation in Relevant Animal Disease Models

The pre-clinical efficacy of purine (B94841) analogues is typically assessed in animal models that mimic human diseases. For instance, various substituted purine derivatives have been evaluated for their anticancer activity in rodent models bearing tumor xenografts.

Assessment of Therapeutic Outcomes and Pharmacodynamic Markers

The evaluation of therapeutic outcomes for purine analogues often involves measuring the inhibition of tumor growth or the reduction of viral load in animal models. For example, studies on 2,6,9-trisubstituted purine derivatives have demonstrated their potential as antitumor compounds through in vitro cytotoxicity assays against various cancer cell lines. nih.gov One such derivative, compound 7h, which features an arylpiperazinyl system at the 6-position, was identified as a potent agent and was shown to induce apoptosis and cause cell cycle arrest in leukemia cells. nih.gov While in vivo data for this specific compound was part of its preliminary biological assays, detailed therapeutic outcomes in animal models were highlighted as a necessary next step. nih.gov

In the context of other purine analogues like 6-mercaptopurine (B1684380), a well-established thiopurine, therapeutic outcomes in animal models of leukemia are well-documented, showing significant life extension and reduction in tumor burden. nih.gov Furthermore, interfering RNA-mediated purine analog resistance has been studied in murine hematopoietic cells, demonstrating that resistance to 6-thioguanine (B1684491) can be achieved in vivo, which has implications for gene therapy and cell selection protocols. nih.gov

Pharmacodynamic markers are crucial for assessing the biological activity of a compound in vivo. For purine analogues that act as kinase inhibitors, the phosphorylation status of target proteins in tumor tissues extracted from treated animals serves as a key pharmacodynamic marker. nih.gov For instance, the inhibition of cyclin-dependent kinases (CDKs) by purine derivatives can be monitored by assessing the levels of downstream signaling molecules. nih.gov

Pharmacokinetic Profiling (excluding dosage/administration details)

Pharmacokinetic studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These studies are critical for optimizing the chemical structure of lead compounds to achieve favorable drug-like properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of purine analogues can be highly variable depending on their specific chemical structure. For instance, the well-known purine analogue allopurinol (B61711) is rapidly absorbed after oral administration and is primarily metabolized by xanthine (B1682287) oxidase to its active metabolite, oxypurinol. researchgate.net Oxypurinol has a longer elimination half-life than the parent drug and is mainly cleared by the kidneys. researchgate.net Studies in animals have shown that allopurinol is distributed to various tissues, with the highest concentrations found in vascular tissue, blood, liver, intestine, and heart. researchgate.net

For thiopurines like 6-mercaptopurine, metabolism is a key determinant of both efficacy and toxicity. It is metabolized by several enzymes, including thiopurine S-methyltransferase (TPMT) and xanthine oxidase. The co-administration of allopurinol, a xanthine oxidase inhibitor, has been shown to significantly increase the plasma concentrations of 6-mercaptopurine when administered orally, indicating a significant first-pass metabolism effect. researchgate.net

The alkylation at the N9 position, as seen in 6-(benzylthio)-9-butyl-9H-purin-2-amine, is a common strategy in medicinal chemistry aimed at modifying the pharmacokinetic properties of purine-based compounds. nih.gov This modification can influence factors such as oral bioavailability and metabolic stability. Computational tools and in silico models are often employed in early drug discovery to predict the ADME properties of novel compounds based on their chemical structure, helping to prioritize candidates for further in vivo testing. nih.gov

Biomarker Discovery and Validation in Pre-clinical Settings

Biomarkers are objectively measured characteristics that can be used as indicators of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. In the pre-clinical evaluation of purine analogues, biomarkers are essential for patient selection, monitoring treatment response, and understanding the mechanism of action.

For purine analogues with anticancer activity, potential biomarkers can include the expression levels of the drug's molecular target (e.g., a specific kinase) in tumor cells. nih.gov For example, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors based on a 9H-purine core structure, the expression level of CDK9 in cancer cells could be a predictive biomarker for treatment response. nih.gov

Furthermore, the genetic makeup of tumors can influence their sensitivity to purine analogues. For instance, the status of DNA mismatch repair (MMR) enzymes can affect the efficacy of thiopurines. Pre-clinical studies in cell lines and animal models have been instrumental in validating such genetic biomarkers.

In the context of drug metabolism, genetic polymorphisms in enzymes like TPMT are well-established biomarkers that predict toxicity from thiopurine drugs. Pre-clinical animal models, including knockout mice for specific metabolizing enzymes, are valuable tools for discovering and validating such pharmacogenomic biomarkers. nih.gov While no specific biomarkers have been identified for this compound due to the lack of studies, the general principles of biomarker discovery for purine analogues would apply. This would involve identifying molecular targets, elucidating metabolic pathways, and screening for genetic determinants of response in relevant pre-clinical models.

Future Directions and Research Perspectives for 6 Benzylthio 9 Butyl 9h Purin 2 Amine

Advanced Medicinal Chemistry Design for Enhanced Selectivity and Potency

The core of advancing any therapeutic candidate lies in optimizing its chemical structure. For 6-(benzylthio)-9-butyl-9H-purin-2-amine, medicinal chemistry efforts will be pivotal in enhancing its selectivity towards specific biological targets and augmenting its potency.

Future research should systematically explore the structure-activity relationships (SAR) of this compound. This involves the synthesis and evaluation of a library of analogs with modifications at key positions. The synthesis of the related compound, 9-benzyl-6-(benzylthio)-9H-purin-2-amine, has been documented and provides a methodological basis for creating such derivatives. nih.govresearchgate.net Key areas for modification would include:

The 9-butyl group: Varying the length, branching, and cyclization of the alkyl chain at the N9 position can significantly influence interactions with target proteins.

The benzylthio group: Modifications to the benzyl (B1604629) ring, such as the introduction of electron-donating or electron-withdrawing groups, could modulate the compound's electronic properties and binding affinity.

The purine (B94841) core: While more fundamental, substitutions on the purine ring itself could be explored to fine-tune its properties.

The goal of these modifications is to identify derivatives with improved inhibitory activity against their intended targets while minimizing off-target effects. For instance, in the context of cancer therapy, the aim would be to enhance cytotoxicity towards cancer cells while reducing impact on healthy cells. nih.gov

Exploration of Synergistic Effects in Combination Therapies

The future of many targeted therapies lies in their use within combination regimens to enhance efficacy and overcome resistance. Thiopurine analogs have a well-established history of being used in combination with other drugs, particularly in the treatment of inflammatory bowel disease (IBD) and certain cancers. nih.govnih.gov

A significant avenue of future research for this compound will be to investigate its synergistic potential with other therapeutic agents. For example, in IBD, thiopurines are often combined with anti-TNF agents like infliximab (B1170848) and adalimumab. nih.gov This combination has been shown to improve clinical remission and mucosal healing rates. nih.gov The mechanism often involves the thiopurine reducing the formation of anti-drug antibodies, thereby maintaining the efficacy of the biologic drug. nih.gov

Future studies should therefore assess the ability of this compound to:

Enhance the efficacy of existing biologic therapies.

Be combined with other small molecule inhibitors targeting parallel or downstream pathways.

Overcome resistance mechanisms that have developed to other treatments.

These studies would involve in vitro cell-based assays and subsequent in vivo animal models to validate synergistic interactions and elucidate the underlying molecular mechanisms.

Application of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a comprehensive systems-level approach is necessary. The application of "omics" technologies, such as proteomics and metabolomics, will be crucial in creating a detailed biological profile of the compound's effects. taylorfrancis.comnih.govnih.govmdpi.com

Proteomics can identify the full spectrum of proteins that are altered in expression or post-translational modification upon treatment with the compound. mdpi.com This can help to:

Identify the primary molecular targets of the drug.

Uncover off-target effects that may contribute to either efficacy or toxicity.

Elucidate the cellular pathways that are modulated by the compound.

Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells or tissues following drug exposure. nih.govnih.gov This can reveal:

How the compound perturbs cellular metabolism.

Biomarkers of drug response or toxicity.

Mechanisms of drug resistance related to metabolic reprogramming.

Development of Prodrug Strategies

Many purine analogs face challenges related to their physicochemical properties, such as poor solubility or limited bioavailability, which can hinder their clinical utility. nih.gov Prodrug strategies involve chemically modifying a drug to improve these properties, with the modification being cleaved in the body to release the active parent drug. google.com

For this compound, the development of prodrugs could be a key strategy to enhance its therapeutic potential. The primary amino group at the 2-position of the purine ring presents a handle for such modifications. Various prodrug moieties could be attached to this amine to:

Increase oral bioavailability.

Improve solubility.

Enhance targeting to specific tissues or cell types.

Reduce premature metabolism.

Examples of prodrug approaches for purine analogs include the development of ester, carbamate, or phosphate (B84403) derivatives. google.com Future research in this area would involve the rational design and synthesis of various prodrugs of this compound, followed by evaluation of their chemical stability, enzymatic conversion to the active drug, and improved pharmacokinetic profiles in preclinical models.

Investigation into Undiscovered Biological Roles and Targets

While the initial development of purine analogs has often focused on their roles as antimetabolites in cancer and autoimmune diseases, these compounds can have a broader range of biological activities. nih.govtaylorandfrancis.com A crucial area of future research for this compound will be the exploration of its potential in other therapeutic areas and the identification of novel biological targets.

This exploratory research could involve:

High-throughput screening: Testing the compound against a wide range of biological targets and in various disease models to identify unexpected activities.

Chemical proteomics: Using the compound as a molecular probe to "fish out" its binding partners from cell lysates, thereby identifying direct molecular targets.

Phenotypic screening: Observing the effects of the compound on cellular phenotypes to uncover novel biological functions.

The discovery of new biological roles for this compound could open up entirely new therapeutic applications beyond its initially envisioned use. For instance, purine analogs have shown potential as antiviral and antimicrobial agents, and as modulators of adenosine (B11128) receptors, which are implicated in a variety of physiological processes. researchgate.netmdpi.com

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-(benzylthio)-9-butyl-9H-purin-2-amine to maximize yield?

Methodological Answer:

  • Microwave-assisted synthesis under nitrogen atmosphere is recommended for nucleophilic substitution at the purine C2 position. For example, reacting 9-butyl-6-chloro-9H-purin-2-amine with benzylthiol in ethanol at 150°C under microwave irradiation (20–60 min) can yield 33–65%, depending on stoichiometry and solvent purity .
  • Purification : Use flash chromatography with gradients of CHCl3/CH3OH (95:5) to isolate the product. Confirm purity via HPLC (≥98%) and elemental analysis (C, H, N within ±0.5% of theoretical values) .

Q. How does the benzylthio substituent influence the compound’s NMR spectral characteristics compared to benzyloxy analogues?

Methodological Answer:

  • The benzylthio group (S-CH2Ph) introduces distinct chemical shifts in 1H^1H NMR:
    • Protons on the CH2 group resonate at δ 4.36 ppm (singlet), compared to δ 5.32 ppm for benzyloxy (O-CH2Ph) .
    • Aromatic protons (HPh) show deshielding (~δ 7.19–7.44 ppm) due to sulfur’s electron-withdrawing effect, differing from benzyloxy analogues (δ 7.25–7.50 ppm) .
  • 13C^{13}C NMR: The thiomethyl carbon (C-S) appears at ~δ 35–40 ppm, whereas oxymethyl (C-O) is at δ 70–75 ppm .

Q. What chromatographic techniques are most effective for purifying this compound derivatives?

Methodological Answer:

  • Flash chromatography with silica gel and eluents like CH2Cl2/CH3OH (95:5–90:10) is optimal for removing unreacted benzylthiol and byproducts .
  • Preparative HPLC with C18 columns (acetonitrile/water gradients) resolves closely related impurities, such as N7-alkylation byproducts .

Advanced Research Questions

Q. How can the length and flexibility of the N9-alkyl chain (e.g., butyl vs. ethyl) modulate the compound’s binding affinity in enzyme inhibition assays?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare inhibition constants (Ki_i) of 9-butyl vs. 9-ethyl derivatives against targets like O6^6-alkylguanine-DNA alkyltransferase (AGT).
    • Longer alkyl chains (butyl) may enhance hydrophobic interactions in enzyme active sites, as seen in AGT inhibition assays with fluorobenzyl derivatives .
    • Use molecular dynamics simulations to analyze conformational flexibility of the N9-alkyl chain and its impact on binding entropy .

Q. What strategies resolve contradictions in reported reaction yields when varying the thioether substituent’s electronic properties?

Methodological Answer:

  • Electronic effect analysis : Use Hammett σ constants to correlate substituent electronic properties (e.g., electron-withdrawing vs. donating groups) with reaction yields.
    • For example, para-nitrobenzylthio groups (σ+^+ > 0.7) may reduce yields due to steric hindrance, while methoxybenzylthio (σ+^+ < 0) improves nucleophilicity .
  • Controlled kinetic studies : Monitor reaction progress via in situ FTIR to identify intermediates and optimize reaction time .

Q. What methodologies enable the design of 18F^{18}F18F-labeled analogues for in vivo AGT mapping studies?

Methodological Answer:

  • Radiolabeling strategy : Replace the benzylthio group with a 4-18F^{18}F-fluorobenzylthio moiety.
    • Synthesize 4-18F^{18}F-fluorobenzylthiol via nucleophilic aromatic substitution of 4-chlorobenzylthiol with 18F^{18}F-fluoride .
    • Purify using solid-phase extraction (C18 cartridges) and validate radiochemical purity (>95%) via radio-TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.